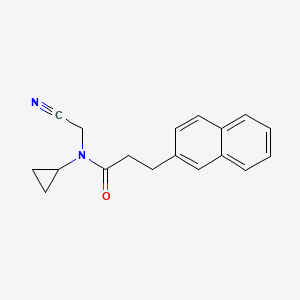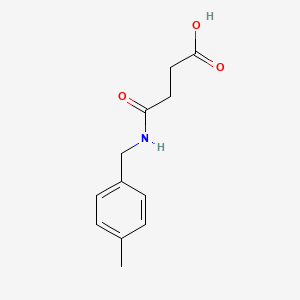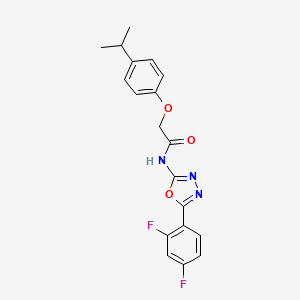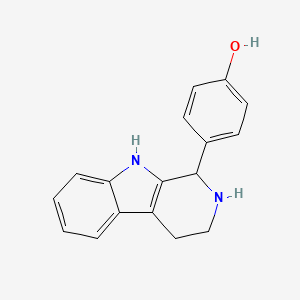
4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol
Overview
Description
4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, also known as 4-THBC, is a natural product that has been studied for its potential applications in various scientific fields. It has been found to have various biochemical and physiological effects, and has been used in laboratory experiments to study its mechanisms of action.
Scientific Research Applications
Synthetic Bioactive Tetrahydro-β-carbolines
1, 2, 3, 4-Tetrahydro-β-carboline (THβC) scaffolds are prominent in natural products and synthetic compounds, showcasing a range of pharmacological activities. Synthetic THβC compounds, with varied designs and structures, have been evaluated for their biological characteristics and structure-activity relationships (SAR), aiding subsequent drug development initiatives based on THβC (Wang et al., 2021).
Pictet-Spengler Reaction in Alkaloid Synthesis
The stereoselective Pictet-Spengler reaction is crucial for synthesizing polysubstituted optically active tetrahydro-β-carboline derivatives, a common motif in indole-based alkaloids and many marketed drugs. This review highlights the advancements in the enantioselective synthesis of tetrahydro-β-carboline scaffolds, emphasizing the significance of this reaction in drug discovery (Rao et al., 2017).
Biological Activities of Phenolic Compounds
Phenolic compounds, including those structurally related to 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, have been extensively studied for their versatile biological and pharmacological effects. Chlorogenic acid, a phenolic acid, demonstrates various therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities, highlighting the potential of phenolic compounds in addressing a wide range of disorders (Naveed et al., 2018).
Natural Sources and Bioactivities of Phenolic Analogs
2,4-Di-tert-butylphenol and its analogs, sharing a similar phenolic structure, exhibit significant bioactivities derived from natural sources. This comprehensive review sheds light on the natural occurrence and biological activities of these compounds, suggesting their potential in developing new therapeutic agents (Zhao et al., 2020).
properties
IUPAC Name |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZPDLDEMHHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

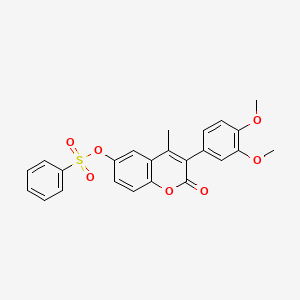
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)
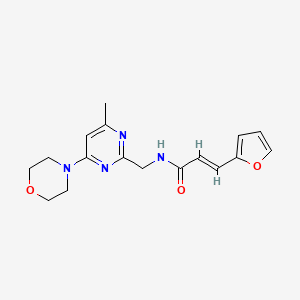

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2635326.png)
![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)
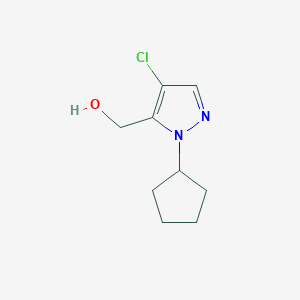
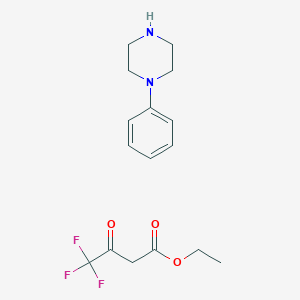
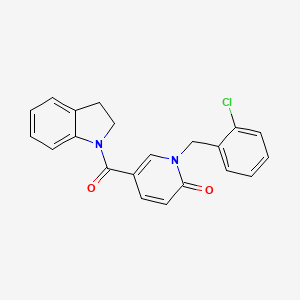
![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)
